molecular formula C14H13ClN2O B5157936 [(4-Chlorophenyl)-phenylmethyl]urea

[(4-Chlorophenyl)-phenylmethyl]urea

Cat. No.: B5157936
M. Wt: 260.72 g/mol
InChI Key: HFFMSNNVCLFDRM-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)-phenylmethyl]urea is a compound that belongs to the class of diaryl ureas It is characterized by the presence of a urea functional group attached to a 4-chlorophenyl and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)-phenylmethyl]urea typically involves the reaction of an arylamine with an isocyanate. One common method is the condensation of 4-chlorophenylamine with phenylmethyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired urea compound .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using safer alternatives to phosgene, such as bis(trichloromethyl) carbonate (BTC) or triphosgene. These reagents are more stable and easier to handle, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)-phenylmethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by modulating the activity of certain enzymes or receptors. For example, its anticonvulsant activity may be attributed to its ability to inhibit specific ion channels in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Chlorophenyl)-phenylmethyl]urea stands out due to its unique combination of a 4-chlorophenyl and a phenylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(4-chlorophenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFMSNNVCLFDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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